molecular formula C13H14ClNO2 B1359756 1-Boc-6-chloroindole CAS No. 323580-68-3

1-Boc-6-chloroindole

Cat. No.: B1359756
CAS No.: 323580-68-3
M. Wt: 251.71 g/mol
InChI Key: UEXNCLFRKGJYDV-UHFFFAOYSA-N
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Description

1-Boc-6-chloroindole, also known as (1-(tert-Butoxycarbonyl)-6-chloro-1H-indole), is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a chlorine atom at the sixth position of the indole ring. This structural modification enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of 1-Boc-6-chloroindole typically involves the following steps:

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-6-chloroindole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific nucleophiles or coupling partners used.

Scientific Research Applications

1-Boc-6-chloroindole has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It is a key intermediate in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.

    Industry: This compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Comparison with Similar Compounds

1-Boc-6-chloroindole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combination of the Boc protecting group and the chlorine atom, which provides a balance of stability and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

tert-butyl 6-chloroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXNCLFRKGJYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649565
Record name tert-Butyl 6-chloro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323580-68-3
Record name tert-Butyl 6-chloro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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